molecular formula C9H6BO4 B14317676 4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl CAS No. 109306-89-0

4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl

Cat. No.: B14317676
CAS No.: 109306-89-0
M. Wt: 188.95 g/mol
InChI Key: YZZWCARJIQZNJY-UHFFFAOYSA-N
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Description

4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl is a chemical compound with the molecular formula C12H17BO2This compound is commonly used in organic synthesis and has applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of enzyme inhibitors and other biologically active compounds. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl is unique due to its stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles sets it apart from other boronic esters .

Properties

CAS No.

109306-89-0

Molecular Formula

C9H6BO4

Molecular Weight

188.95 g/mol

InChI

InChI=1S/C9H6BO4/c11-8-7(9(12)14-10-13-8)6-4-2-1-3-5-6/h1-5,7H

InChI Key

YZZWCARJIQZNJY-UHFFFAOYSA-N

Canonical SMILES

[B]1OC(=O)C(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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